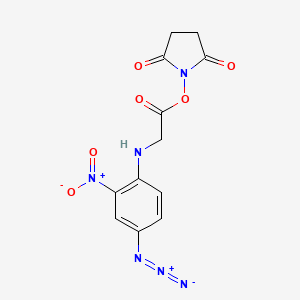
2-(4-Tert-butylphenoxy)ethyl prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Tert-butylphenoxy)ethyl prop-2-enoate is an organic compound with the molecular formula C15H20O3 and a molecular weight of 248.317 g/mol . This compound is characterized by the presence of a tert-butyl group attached to a phenoxy ring, which is further connected to an ethyl prop-2-enoate moiety. It is commonly used in various chemical and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylphenoxy)ethyl prop-2-enoate typically involves the esterification of 4-tert-butylphenol with ethyl acrylate. The reaction is catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions . The general reaction scheme is as follows:
Esterification Reaction: 4-tert-butylphenol reacts with ethyl acrylate in the presence of a catalyst (e.g., sulfuric acid or ion exchange resin) to form this compound.
Purification: The crude product is purified through processes such as extraction, distillation, and recrystallization to obtain the final compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and high-performance liquid chromatography (HPLC), is common in industrial settings to achieve the desired product specifications .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Tert-butylphenoxy)ethyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
2-(4-Tert-butylphenoxy)ethyl prop-2-enoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 2-(4-Tert-butylphenoxy)ethyl prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s phenoxy and acrylate groups play a crucial role in its reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Ethoxyethoxy)ethyl prop-2-enoate: Similar in structure but with an ethoxyethoxy group instead of a tert-butyl group.
Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate: Contains a methoxyphenyl group instead of a tert-butylphenoxy group.
Uniqueness
2-(4-Tert-butylphenoxy)ethyl prop-2-enoate is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific chemical reactions and applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
58256-32-9 |
|---|---|
Fórmula molecular |
C15H20O3 |
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
2-(4-tert-butylphenoxy)ethyl prop-2-enoate |
InChI |
InChI=1S/C15H20O3/c1-5-14(16)18-11-10-17-13-8-6-12(7-9-13)15(2,3)4/h5-9H,1,10-11H2,2-4H3 |
Clave InChI |
AYJHFSLZKVYWAA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)OCCOC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Cyanophenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14613555.png)
![3-[(Benzamidomethyl)sulfanyl]propanoic acid](/img/structure/B14613556.png)

![Benzenemethanol, 3-[4-(hydroxymethyl)phenoxy]-4-methoxy-](/img/structure/B14613564.png)





![1-methyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinoline](/img/structure/B14613604.png)


